molecular formula C25H24BrFN2O3S B14997913 N-(3-bromophenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-(3-bromophenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B14997913
M. Wt: 531.4 g/mol
InChI Key: PHLYBWZNAAXYLJ-UHFFFAOYSA-N
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Description

N-(3-BROMOPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound that features a combination of bromine, fluorine, and methoxy groups attached to a tetrahydroisoquinoline core

Preparation Methods

The synthesis of N-(3-BROMOPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the bromine and fluorine substituents. The final step involves the formation of the carbothioamide group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-BROMOPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives with different substituents. Compared to these compounds, N-(3-BROMOPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to the specific combination of bromine, fluorine, and methoxy groups, which can influence its chemical reactivity and biological activity. Some similar compounds include:

  • 3-BROMOPHENYL derivatives
  • 4-FLUOROPHENOXY derivatives
  • Other tetrahydroisoquinoline-based compounds

Properties

Molecular Formula

C25H24BrFN2O3S

Molecular Weight

531.4 g/mol

IUPAC Name

N-(3-bromophenyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C25H24BrFN2O3S/c1-30-23-12-16-10-11-29(25(33)28-19-5-3-4-17(26)13-19)22(21(16)14-24(23)31-2)15-32-20-8-6-18(27)7-9-20/h3-9,12-14,22H,10-11,15H2,1-2H3,(H,28,33)

InChI Key

PHLYBWZNAAXYLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC(=CC=C3)Br)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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